MFCD18317850
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Overview
Description
MFCD18317850, also known as 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid, is a chemical compound with the molecular formula C13H6Cl2N2O2 and a molecular weight of 293.10 g/mol . This compound is notable for its unique structure, which includes both chloro and cyano functional groups attached to an isonicotinic acid backbone.
Preparation Methods
The synthesis of 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid typically involves the reaction of 4-chloro-3-cyanobenzyl chloride with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid can be compared with other similar compounds, such as:
2-Chloroisonicotinic acid: Lacks the cyano group, making it less versatile in certain reactions.
4-Chloro-3-cyanophenyl derivatives: These compounds have similar functional groups but different core structures, affecting their reactivity and applications.
Properties
IUPAC Name |
2-chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-11-2-1-7(3-8(11)5-16)10-6-17-12(15)4-9(10)13(18)19/h1-4,6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCXJGODRGERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687819 |
Source
|
Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-21-3 |
Source
|
Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40687819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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